6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde
Description
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde (CAS: 834884-68-3) is a pyridine-derived aldehyde with a molecular formula of C₁₃H₁₁NO₃S and a molecular weight of 261.30 g/mol . Its physicochemical properties, such as stability under storage conditions (2–8°C, dry environment), are critical for handling and application in drug discovery .
Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18(16,17)12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJQVNERGVAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722635 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-68-3 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonyl-phenylboronic acid and 3-bromopyridine.
Suzuki Coupling Reaction: The 4-methanesulfonyl-phenylboronic acid is coupled with 3-bromopyridine using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. This reaction forms the 6-(4-methanesulfonyl-phenyl)-pyridine intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the carbaldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(4-Methanesulfonyl-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the development of biochemical assays and as a probe in biological studies.
Medicine: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The methylsulfonyl (-SO₂CH₃) group at the para position of the phenyl ring is a hallmark of COX-2 selectivity due to its strong electron-withdrawing nature and steric bulk. Key analogs and their structural differences include:
| Compound Name | Core Structure | Substituent at 6-Position | Key Functional Group |
|---|---|---|---|
| 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde | Pyridine-3-carbaldehyde | 4-(Methylsulfonyl)phenyl | Aldehyde |
| 6-(4-Methylphenoxy)nicotinaldehyde | Pyridine-3-carbaldehyde | 4-Methylphenoxy | Aldehyde |
| 6-(3-Thienyl)nicotinaldehyde | Pyridine-3-carbaldehyde | 3-Thienyl | Aldehyde |
| 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde | Pyridine-2-carbaldehyde | 4-Fluorophenyl | Aldehyde |
| 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) | Imidazo[2,1-b]thiazole | 4-(Methylsulfonyl)phenyl | Heterocyclic core |
Key Observations :
- The methylsulfonyl group is conserved in COX-2-targeting compounds, as seen in 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 µM for COX-2) .
- Replacement of the pyridine core with imidazothiazole (as in compound 5) enhances rigidity and binding affinity but alters solubility .
- Electron-donating groups (e.g., methylphenoxy) or smaller substituents (e.g., fluoro) may reduce COX-2 selectivity compared to methylsulfonyl .
Molecular Docking and Binding Mode
Docking studies using the Lamarckian genetic algorithm (AutoDock 3.0) on compound 6a revealed strong interactions with COX-2's hydrophobic pocket and hydrogen bonding with Arg513 and Tyr355 . For this compound, similar docking simulations could predict the aldehyde's role in forming hydrogen bonds, though steric clashes may occur due to the linear pyridine core.
Biological Activity
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde, with the chemical formula C13H12N2O2S and CAS number 834884-68-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 252.31 g/mol
- Structure : The compound features a nicotinaldehyde moiety linked to a methylsulfonyl-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Kinases : Many small molecules in this class act as kinase inhibitors, which are crucial for regulating cell growth and proliferation.
- Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including larynx carcinoma (Hep-2) cells. The compound showed a dose-dependent inhibition of cell proliferation compared to standard chemotherapeutics like paclitaxel .
Enzyme Inhibition
The compound has been studied for its effects on specific enzymes:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to apoptosis in rapidly dividing cancer cells .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : It is likely metabolized via phase I and II metabolic pathways, involving cytochrome P450 enzymes.
- Excretion : Predicted renal excretion based on molecular weight and structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
